N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide
Description
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is a complex organic compound that features a piperidine ring, a chlorinated phenyl group, and a methoxybenzamide moiety
Properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKHMCQOHNMBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Coupling Reaction: The chlorinated phenyl group is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through an amidation reaction, typically using an amine and an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams using oxidizing agents like sodium chlorite.
Reduction: The compound can be reduced using hydrogenation techniques to modify the functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Lactams: Formed through oxidation of the piperidine ring.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Used in the development of therapeutic agents targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine: A piperidine derivative with similar structural features.
Piperine: An N-acylpiperidine found in plants with various biological activities.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl group and methoxybenzamide moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
